molecular formula C9H14N4O2S B2453745 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide CAS No. 1795297-29-8

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2453745
CAS No.: 1795297-29-8
M. Wt: 242.3
InChI Key: CSFSYLSAHUCTBJ-UHFFFAOYSA-N
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Description

N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide is a synthetic organic compound designed for research applications. It features the 1H-imidazo[1,2-b]pyrazole heterocyclic scaffold, which is of significant interest in medicinal chemistry due to its diverse bioactivities and role as a non-classical isostere of the indole ring . The incorporation of the ethanesulfonamide group via an ethyl linker is a common strategy in drug design to modulate properties like solubility and molecular interactions . The 1H-imidazo[1,2-b]pyrazole core is a key structural unit in molecules with reported pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This scaffold is particularly valued for its potential to improve aqueous solubility compared to traditional heterocycles like indole, thereby addressing key challenges in drug development such as metabolic stability and formulation . Compounds sharing this core structure have been successfully utilized in the synthesis of novel push-pull dyes and as key intermediates in the preparation of bioactive molecules, such as isosteres for known drugs . The structural motif of linking a sulfonamide to the N-1 position of the heterocycle via an ethyl chain is a recognized design in the development of protein kinase inhibitors, which are targeted anti-cancer agents . This product is intended for research purposes only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c1-2-16(14,15)11-5-6-12-7-8-13-9(12)3-4-10-13/h3-4,7-8,11H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFSYLSAHUCTBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C=CN2C1=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Target Interactions

The imidazo[1,2-b]pyrazole scaffold is known for its ability to interact with various enzymes and receptors, which can lead to significant biological effects. The mechanisms of action include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, such as BCR-ABL kinase, which is crucial in the treatment of chronic myeloid leukemia.
  • Receptor Modulation : It may also modulate receptors involved in neurotransmission and other signaling pathways.

Biochemical Pathways

The compound's interactions can influence multiple biochemical pathways, enhancing its potential as a therapeutic agent. Factors such as pH and temperature can affect these interactions.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide has diverse applications across various fields:

Chemistry

  • Building Block for Synthesis : Used in synthesizing more complex molecules due to its unique structure.

Biology

  • Bioactive Molecule : Exhibits various biological activities, including antimicrobial and anticancer properties.

Medicine

  • Therapeutic Investigations : Explored for potential drug development against various diseases.

Industry

  • Material Development : Utilized in creating materials with enhanced solubility and stability.

The compound's biological activities are notable:

Antimicrobial Activity

Research indicates significant antimicrobial properties, suggesting effectiveness against various pathogens.

Anticancer Properties

Preliminary studies show potential anticancer activity through mechanisms such as apoptosis induction and inhibition of cancer cell proliferation.

Case Study 1: Inhibition of BCR-ABL Kinase

A study demonstrated that related imidazo[1,2-b]pyrazole derivatives exhibited significant inhibitory effects on BCR-ABL kinase with IC50 values as low as 8.5 nM, indicating the potential for developing this compound as a targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy

In vitro assays have shown broad-spectrum antimicrobial activity for similar imidazole compounds, suggesting that this compound may also possess significant antimicrobial properties worthy of further investigation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

Solubility

The ethanesulfonamide group enhances solubility in aqueous environments, crucial for effective absorption.

Metabolism

While the metabolic profile remains to be fully elucidated, it is expected that similar compounds undergo various transformations affecting their efficacy and safety.

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide can be compared with other similar compounds, such as:

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications in therapeutic applications.

Overview of the Compound

This compound features an imidazo[1,2-b]pyrazole ring, which is known for its diverse biological properties. The imidazole moiety allows for interactions with various biological targets, including enzymes and receptors. The ethanesulfonamide group contributes to the compound's solubility and stability, which are critical for its bioavailability and pharmacokinetics.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing imidazole structures often act as inhibitors of various enzymes. For instance, studies have shown that similar imidazole derivatives can inhibit BCR-ABL kinase, a target in chronic myeloid leukemia treatment, suggesting that this compound may exhibit similar inhibitory effects .
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways that regulate cellular functions. Its structure suggests potential activity against metabotropic glutamate receptors, which are involved in neurotransmission .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Activity : Research indicates that imidazole-containing compounds possess significant antimicrobial properties. This compound may exhibit similar effects against various pathogens .
  • Anticancer Properties : Preliminary studies suggest potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The ability to inhibit kinases involved in cancer progression is particularly noteworthy .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors influencing its bioavailability include:

  • Solubility : The ethanesulfonamide group enhances solubility in aqueous environments, which is essential for effective absorption .
  • Metabolism : The compound's metabolic profile remains to be fully elucidated; however, similar compounds undergo various metabolic transformations that could affect their efficacy and safety.

Case Study 1: Inhibition of BCR-ABL Kinase

A series of studies on imidazo[1,2-b]pyrazole derivatives demonstrated significant inhibitory effects on BCR-ABL kinase with IC50 values as low as 8.5 nM. These findings highlight the potential for developing this compound as a lead compound for targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy

In vitro assays have shown that related imidazole compounds exhibit broad-spectrum antimicrobial activity. Such findings suggest that this compound may also possess significant antimicrobial properties worthy of further investigation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityNotable Applications
Imidazole DerivativesContains imidazole ringAntimicrobial, anticancerDrug development
Pyrazole DerivativesSimilar core structureDiverse biological activitiesOncology
Ethanesulfonamide DerivativesEnhances solubilityStabilizing agentsPharmaceutical formulations

Q & A

Q. What synthetic methodologies are recommended for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide in academic research?

A sequential one-pot synthesis is efficient for constructing the imidazo[1,2-b]pyrazole core. This method involves hydrazine hydrate, substituted malononitrile derivatives, isocyanides, and aldehydes under mild conditions to form the heterocyclic scaffold . Subsequent sulfonamide coupling can be achieved via nucleophilic substitution of ethanesulfonyl chloride with the amine-functionalized intermediate. Multi-step purification (e.g., column chromatography, recrystallization) ensures high purity (>95%).

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include the imidazo[1,2-b]pyrazole proton (δ 7.8–8.2 ppm) and sulfonamide NH (δ 3.5–4.0 ppm).
  • X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths/angles (e.g., C–N bond: ~1.34 Å, S–O bonds: ~1.43 Å) and confirms the sulfonamide’s tetrahedral geometry .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z calculated for C₉H₁₂N₄O₂S: 240.0682).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, predicts charge distribution in the sulfonamide group and imidazo[1,2-b]pyrazole ring, aiding in understanding nucleophilic/electrophilic sites . Validation against experimental UV-Vis spectra ensures accuracy.

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

  • Hybrid QM/MM Approaches: Combine quantum mechanics (DFT) for the sulfonamide group with molecular mechanics for the heterocycle to refine electrostatic potential mismatches.
  • Solvent Effects: Include polarizable continuum models (PCM) to account for solvent-induced shifts in NMR or IR spectra.
  • Dynamic Effects: Molecular dynamics simulations (e.g., 100 ns trajectories) assess conformational flexibility impacting experimental observations .

Q. How can SHELXL refine crystallographic data for accurate structural determination?

SHELXL employs least-squares refinement against F² data, incorporating anisotropic displacement parameters for non-H atoms. For disordered sulfonamide groups, use PART instructions and restraints (e.g., SIMU, DELU) to stabilize refinement. Twinning detection (via BASF parameter) and Hooft y statistics validate model accuracy .

Q. How to design structure-activity relationship (SAR) studies when initial bioactivity data is inconsistent?

  • Systematic Substituent Variation: Modify the ethanesulfonamide’s ethyl chain (e.g., branching, halogenation) or imidazo[1,2-b]pyrazole substituents (e.g., electron-withdrawing groups at C3) to isolate electronic vs. steric effects .
  • Dose-Response Profiling: Use in vitro assays (e.g., enzyme inhibition IC₅₀) with triplicate measurements to reduce variability. Pair with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses.

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